
4-Bromo-2-methoxyaniline
Overview
Description
Chemical Structure and Properties 4-Bromo-2-methoxyaniline (CAS No. 59557-91-4) is an aromatic amine with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol . Its structure consists of a benzene ring substituted with a bromine atom at the para position (C4), a methoxy group (-OCH₃) at the ortho position (C2), and an amino group (-NH₂) at the meta position (C1) (see Figure 1). This compound is a pale yellow to orange crystalline solid, soluble in organic solvents like dichloromethane (DCM) and ethyl acetate .
Synthesis and Reactivity
The compound is synthesized via bromination of 2-methoxyaniline or through multi-step reactions involving nitration, Suzuki coupling, and deprotection . For example:
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxyaniline can be synthesized through various methods. One common method involves the bromination of 2-methoxyaniline. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the para position .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting 2-methoxyaniline with copper(II) bromide (CuBr2) in a suitable solvent like hydrochloric acid, tetrahydrofuran, or acetonitrile. The reaction mixture is stirred and monitored until the desired product is formed. The product is then extracted, purified, and crystallized to obtain high purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines
Scientific Research Applications
Anticancer Agents
4-Bromo-2-methoxyaniline is utilized in the synthesis of potent anaplastic lymphoma kinase (ALK) inhibitors. These inhibitors are critical in treating specific types of cancer, including non-small cell lung cancer (NSCLC). The compound acts as a reagent in synthesizing 3,5-diamino-1,2,4-triazole ureas, which have shown promising results in inhibiting ALK activity .
Rho-Kinase Inhibitors
The compound is also involved in synthesizing chroman-3-amides, which are recognized as potent Rho-kinase inhibitors. Rho-kinases play a crucial role in various cellular processes, including muscle contraction and cell migration, making these inhibitors valuable for cardiovascular and other diseases .
Agrochemical Applications
This compound serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are used to develop herbicides and pesticides that target specific pathways in plants and pests, enhancing agricultural productivity while minimizing environmental impact .
Material Science
In material science, this compound is explored for its potential use in developing new materials with specific electronic properties. Its ability to form stable complexes with metals makes it suitable for applications in organic electronics and photonic devices .
Case Study 1: Synthesis of ALK Inhibitors
A study demonstrated the effectiveness of this compound in synthesizing a novel series of ALK inhibitors. The research highlighted the compound's role in enhancing the potency and selectivity of these inhibitors against cancer cell lines. The synthesized compounds exhibited IC50 values significantly lower than existing treatments, indicating their potential as effective therapeutic agents .
Case Study 2: Development of Rho-Kinase Inhibitors
Another investigation focused on the synthesis of chroman derivatives using this compound as a key starting material. The resulting compounds were tested for their inhibitory effects on Rho-kinase activity, showing promising results that could lead to new treatments for hypertension and related cardiovascular diseases .
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxyaniline depends on its application. In medicinal chemistry, it acts as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. For example, as an ALK inhibitor, it binds to the ATP-binding domain of the kinase, preventing phosphorylation and subsequent signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
4-Bromo-3-methoxyaniline
- Structure : Br at C4, -OCH₃ at C3, -NH₂ at C1.
- Molecular Formula: C₇H₈BrNO (same as 4-bromo-2-methoxyaniline).
- Synthesis : Bromination of 3-methoxyaniline.
- Applications: Limited pharmaceutical use; primarily a research chemical .
- Safety : Higher toxicity (GHS hazards: H331, H302, H312) compared to this compound .
2-Bromo-4-methoxyaniline
- Structure : Br at C2, -OCH₃ at C3.
- Synthesis : Bromination of p-methoxyaniline in ionic liquids (98.2% yield, 99.5% purity) .
- Advantages : Eco-friendly synthesis, recyclable solvents .
Functional Group Variants
4-Bromo-2-methylaniline
4-Bromo-2-chloroaniline
- Structure : Br at C4, -Cl at C2.
- Crystal Structure : Planar molecules linked via N–H⋯N hydrogen bonds .
- Reactivity : Higher electrophilicity due to electron-withdrawing Cl group compared to -OCH₃ .
Key Research Findings
Ionic liquid-based synthesis of 2-bromo-4-methoxyaniline achieves near-quantitative yields (98.2%) .
Reactivity in Cross-Coupling :
- The methoxy group in this compound enhances electron density, facilitating Suzuki-Miyaura reactions .
- Chlorine in 4-bromo-2-chloroaniline increases electrophilicity but reduces solubility in polar solvents .
Pharmaceutical Relevance :
- This compound-derived kinase inhibitors show dual-target activity (EGFR and ALK), a unique advantage over analogs like 4-bromo-2-methylaniline, which lack such specificity .
Biological Activity
4-Bromo-2-methoxyaniline (CAS No. 59557-91-4) is a compound known for its diverse biological activities, primarily due to its role as a reagent in the synthesis of various bioactive compounds. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and data.
This compound is characterized by the presence of a bromine atom and a methoxy group on the aromatic ring, which significantly influences its reactivity and biological properties. It serves as a crucial intermediate in the synthesis of:
- 3,5-Diamino-1,2,4-triazole ureas : These compounds have been identified as potent inhibitors of anaplastic lymphoma kinase (ALK), a target in various cancers.
- Chroman-3-amides : Known for their activity as Rho kinase inhibitors, which are implicated in cancer progression and other diseases .
The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways. Its derivatives have shown efficacy in:
- Inhibition of ALK : The compound contributes to the formation of ALK inhibitors that interfere with ALK signaling pathways often activated in tumors .
- Rho Kinase Inhibition : Rho kinases are involved in various cellular functions, including cell migration and proliferation. Inhibitors derived from this compound can impede these processes, thus exhibiting potential anti-cancer properties .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound derivatives against various bacterial and fungal species. For instance, newly synthesized metal complexes involving this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective potency .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound derivatives have been evaluated using various cancer cell lines. Notably:
- Hep-G2 (liver carcinoma) : Studies showed IC50 values indicating strong cytotoxicity, with some derivatives exhibiting better activity than standard chemotherapeutic agents like cisplatin .
Compound | Cell Line | IC50 (μg/ml) |
---|---|---|
MnL2 | Hep-G2 | 2.6 ± 0.11 |
MCF-7 | MCF7 | 3.0 ± 0.2 |
These results suggest that modifications to the base structure can enhance anti-tumor efficacy .
Study on Metal Complexes
A study synthesized several metal complexes with this compound as a ligand. The complexes exhibited improved solubility and enhanced biological activity compared to free ligands. The MTT assay revealed that these complexes had significant cytotoxic effects on Hep-G2 and MCF-7 cell lines, indicating their potential as therapeutic agents .
Virtual Screening for Antitumor Activity
Another research effort employed virtual screening techniques to identify potential antitumor agents based on structural analogs of this compound. The results indicated that certain derivatives could effectively bind to key cancer-related targets such as farnesyltransferase, showcasing their potential for further development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-2-methoxyaniline, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via electrophilic aromatic bromination of 4-methoxyaniline. Bromine gas (Br₂) or bromide salts (e.g., NaBr) with oxidizing agents (e.g., FeBr₃ as a catalyst) are used under controlled temperatures (0–25°C) to ensure regioselectivity at the 2-position . Optimization involves adjusting stoichiometry, solvent polarity (e.g., acetic acid or dichloromethane), and reaction time to maximize yield (reported 70–85%). Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Q. How should this compound be stored to maintain stability?
- Methodology : Store in airtight, light-resistant containers at 2–8°C. The compound is sensitive to hydrolysis and oxidation ; avoid exposure to strong acids, bases, or oxidizers (e.g., HNO₃, KMnO₄). Stability tests using TLC or HPLC every 6 months are recommended to monitor degradation (e.g., formation of quinone derivatives) .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution pattern via aromatic proton signals (δ 6.5–7.5 ppm) and methoxy group resonance (δ 3.8–4.0 ppm) .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 202 (M⁺) with fragments at m/z 183 (loss of -NH₂) and 155 (loss of Br) .
- FTIR : Bands at 3350 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O methoxy), and 550 cm⁻¹ (C-Br) .
Advanced Research Questions
Q. How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-donating methoxy group at the 2-position activates the aromatic ring for Suzuki-Miyaura coupling at the 4-bromo site. Using Pd(PPh₃)₄ as a catalyst and arylboronic acids in THF/water (80°C, 12h) yields biaryl derivatives (>90% conversion). Steric hindrance from the methoxy group may slow reactions compared to non-substituted analogs .
Q. What strategies resolve contradictions in bromination regioselectivity reported across studies?
- Contradiction Analysis : Some studies report competing bromination at the 5-position under high-temperature conditions. To address this:
- Use low-temperature kinetics (0°C) to favor 2-bromination.
- Employ directed ortho-metalation (e.g., LiTMP) to pre-coordinate the methoxy group and block undesired sites .
- Validate regioselectivity via HPLC-MS and X-ray crystallography of intermediates .
Q. How is this compound utilized in synthesizing kinase inhibitors for cancer research?
- Application : The compound serves as a precursor for 3,5-diamino-1,2,4-triazole ureas , potent ALK inhibitors. Key steps include:
Iodination : N-Iodosuccinimide (NIS) in DMSO/BPO introduces iodine at the 5-position .
Suzuki Coupling : Pd-mediated coupling with boronic esters installs pharmacophores.
Hydrogenation : Reductive amination forms the triazole core . Bioactivity assays (IC₅₀ < 50 nM) confirm target inhibition .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
- Process Chemistry :
- Safety : Bromine gas handling requires closed systems and scrubbers.
- Purification : Large-scale column chromatography is impractical; switch to distillation or acid-base extraction (e.g., HCl/NaOH washes) .
- Yield Optimization : Continuous flow reactors improve heat/mass transfer, reducing side-product formation .
Q. Methodological Notes
Properties
IUPAC Name |
4-bromo-2-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFYIYOXJWKONR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332621 | |
Record name | 4-bromo-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59557-91-4 | |
Record name | 4-Bromo-2-methoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59557-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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